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molecular formula C15H26O2 B8642841 2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE CAS No. 72183-74-5

2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE

Cat. No. B8642841
M. Wt: 238.37 g/mol
InChI Key: BFMHEASWINLVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04375428

Procedure details

A mixture of 360 ml of acetyl chloride and 153 ml of acetic acid anhydride is added dropwise at 0° C., whilst stirring, to a solution of 576 g of crude 1-methyl-2-cyclohexyl-cyclohexanol in 750 ml of N,N-dimethylaniline. The mixture is then allowed to come to room temperature, after which is heated to 40° C. for 36 hours. Thereafter, the reaction mixture is poured onto ice and diluted with 1 liter of ether, and the organic phase is separated off and concentrated on a Rotavapor apparatus. The residue is then taken up in 2 liters of ether and the solution is washed with three times 200 ml of cold 2-N HCl and then with saturated bicarbonate solution and water until neutral, and is dried with anhydrous MgSO4 and evaporated in vacuo. 646 g of crude 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane are obtained.
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Name
1-methyl-2-cyclohexyl-cyclohexanol
Quantity
576 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].C(OC(=O)C)(=O)C.[CH3:12][C:13]1([OH:25])[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[CH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>CN(C)C1C=CC=CC=1.CCOCC>[C:1]([O:25][C:13]1([CH3:12])[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[CH:19]1[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
360 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
153 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
1-methyl-2-cyclohexyl-cyclohexanol
Quantity
576 g
Type
reactant
Smiles
CC1(C(CCCC1)C1CCCCC1)O
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise at 0° C.
CUSTOM
Type
CUSTOM
Details
to come to room temperature
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture is poured onto ice
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a Rotavapor apparatus
WASH
Type
WASH
Details
the solution is washed with three times 200 ml of cold 2-N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated bicarbonate solution and water until neutral, and is dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1(C(CCCC1)C1CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 646 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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